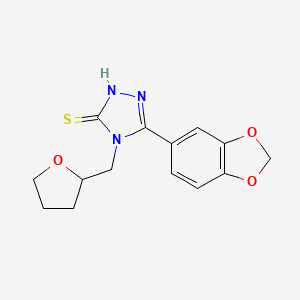
5-(1,3-benzodioxol-5-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzodioxol-5-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(1,3-benzodioxol-5-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention due to its diverse biological activities. This article reviews its biological effects, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its pharmacological significance. The presence of the benzodioxole moiety and tetrahydrofuran side chain contributes to its unique biological profile. Its molecular formula is C14H15N3O3S, and it has a molecular weight of approximately 301.35 g/mol.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, derivatives of 1,2,4-triazoles have shown significant activity against various bacterial strains and fungi. The compound has been evaluated for its efficacy against Candida albicans and other pathogens, demonstrating a broad spectrum of activity similar to that observed in other triazole derivatives .
Antioxidant Properties
The antioxidant activity of triazole compounds is notable. The compound's ability to scavenge free radicals has been assessed using assays like DPPH and ABTS. These assays measure the IC50 values, indicating the concentration required to inhibit 50% of free radicals. Preliminary results suggest that this compound exhibits strong antioxidant capabilities comparable to established antioxidants like ascorbic acid .
Anti-inflammatory Effects
Research indicates that triazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The compound's structural features may enhance its affinity for COX enzymes, providing a basis for its potential use as an anti-inflammatory agent .
Study on Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess antimicrobial efficacy, revealing that the tested compound showed promising results .
Evaluation of Cytotoxicity
In vitro studies have assessed the cytotoxic effects of triazole compounds on cancer cell lines. For example, compounds similar to this compound were tested against HT-29 colorectal cancer cells, showing significant antiproliferative activity with IC50 values in the micromolar range .
Synthesis and Characterization
The synthesis of this compound typically involves reactions between appropriate precursors under controlled conditions to yield the desired product. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c21-14-16-15-13(17(14)7-10-2-1-5-18-10)9-3-4-11-12(6-9)20-8-19-11/h3-4,6,10H,1-2,5,7-8H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAJSLAXFMDEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














